molecular formula C17H19N5O3S B11261565 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B11261565
M. Wt: 373.4 g/mol
InChI Key: NFPCKIMDUAGRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions. The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, while the sulfonamide moiety is typically formed through the reaction of a sulfonyl chloride with an amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield ethoxybenzaldehyde or ethoxybenzoic acid, while nucleophilic substitution can produce various sulfonamide derivatives .

Mechanism of Action

The mechanism by which N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to antibacterial and anti-inflammatory effects . The tetrazole ring can also interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H19N5O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H19N5O3S/c1-3-25-15-8-6-14(7-9-15)22-17(19-20-21-22)12-18-26(23,24)16-10-4-13(2)5-11-16/h4-11,18H,3,12H2,1-2H3

InChI Key

NFPCKIMDUAGRRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.